molecular formula C13H23NO B1608472 Cyclododecyl isocyanate CAS No. 480439-08-5

Cyclododecyl isocyanate

Cat. No.: B1608472
CAS No.: 480439-08-5
M. Wt: 209.33 g/mol
InChI Key: GTFYIRDGTIUCAE-UHFFFAOYSA-N
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Description

Cyclododecyl isocyanate is an organic compound with the molecular formula C13H23NO. It is a member of the isocyanate family, characterized by the presence of the isocyanate functional group (-NCO). This compound is notable for its use in various chemical reactions and industrial applications due to its reactivity and unique structural properties .

Preparation Methods

Cyclododecyl isocyanate can be synthesized through several methods. One common approach involves the reaction of cyclododecylamine with phosgene. This method, while effective, requires careful handling due to the toxicity of phosgene. An alternative method involves the use of non-phosgene routes, such as the reaction of cyclododecylamine with carbon monoxide and chlorine, followed by the decomposition of the resulting carbamoyl chloride .

Industrial production of this compound typically employs the phosgene method due to its efficiency and scalability. ongoing research aims to develop safer and more environmentally friendly methods .

Chemical Reactions Analysis

Cyclododecyl isocyanate undergoes a variety of chemical reactions, primarily driven by the reactivity of the isocyanate group. Key reactions include:

Common reagents used in these reactions include water, alcohols, and amines, with reaction conditions varying based on the desired product. Major products formed from these reactions include urethanes, ureas, and polyurethanes .

Scientific Research Applications

Cyclododecyl isocyanate has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of cyclododecyl isocyanate is primarily based on the reactivity of the isocyanate group. This group can react with nucleophiles such as water, alcohols, and amines, leading to the formation of various products. The reactivity is driven by the electrophilic nature of the carbon atom in the isocyanate group, which is susceptible to nucleophilic attack .

Comparison with Similar Compounds

Cyclododecyl isocyanate can be compared to other isocyanates such as dodecyl isocyanate and hexyl isocyanate. While all these compounds share the isocyanate functional group, this compound is unique due to its cyclic structure, which imparts different reactivity and physical properties. For example, dodecyl isocyanate, with a linear structure, may exhibit different reactivity and solubility characteristics compared to the cyclic this compound .

Similar compounds include:

Properties

IUPAC Name

isocyanatocyclododecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO/c15-12-14-13-10-8-6-4-2-1-3-5-7-9-11-13/h13H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFYIRDGTIUCAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(CCCCC1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30400332
Record name Cyclododecyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480439-08-5
Record name Cyclododecyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 480439-08-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclododecyl isocyanate
Reactant of Route 2
Reactant of Route 2
Cyclododecyl isocyanate
Reactant of Route 3
Reactant of Route 3
Cyclododecyl isocyanate
Reactant of Route 4
Reactant of Route 4
Cyclododecyl isocyanate
Reactant of Route 5
Reactant of Route 5
Cyclododecyl isocyanate
Reactant of Route 6
Cyclododecyl isocyanate

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